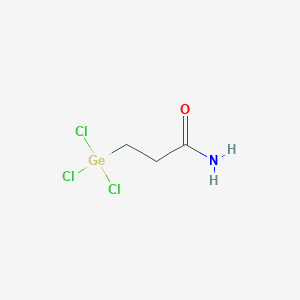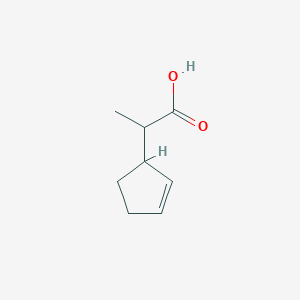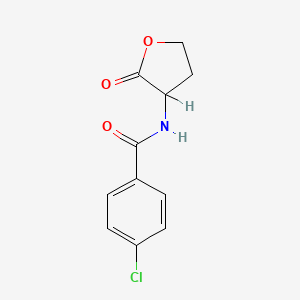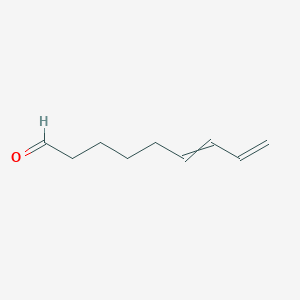
Nona-6,8-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-6,8-dienal is an organic compound classified as a doubly unsaturated derivative of nonanal. It is an α,β-unsaturated aldehyde with an isolated alkene group. This compound is known for its distinctive aroma, often described as cucumber-like, and is found in various natural sources such as cucumbers and bread crust .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-6,8-dienal can be synthesized through various methods. One efficient preparation method involves the palladium-catalyzed [3 + 2]-annulation reaction between vinylcyclopropanes and pentafulvenes . This method highlights interesting regioselectivity and allows for the conversion of products into more complex polycyclic systems.
Another method involves the Diels–Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This high-pressure cycloaddition improves the yields of the Diels–Alder adducts, producing various substituted bicyclo[3.2.2]nona-3,6,8-trien-2-ones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-6,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or alkanes from this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Nona-6,8-dienal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: this compound is studied for its role in plant defense mechanisms and its impact on insect behavior.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.
Wirkmechanismus
The mechanism by which Nona-6,8-dienal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonenal: Another unsaturated aldehyde with a similar structure but different double bond positions.
2,6-Nonadienal: A closely related compound with similar aroma characteristics.
Uniqueness
Nona-6,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its aroma profile also sets it apart from other similar compounds, making it valuable in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
78669-40-6 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
nona-6,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2-4,9H,1,5-8H2 |
InChI-Schlüssel |
KFCWBYVPPYORPI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


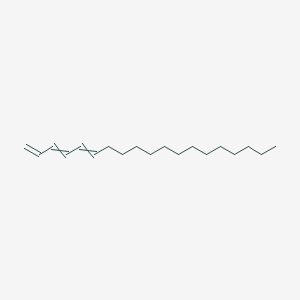


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)

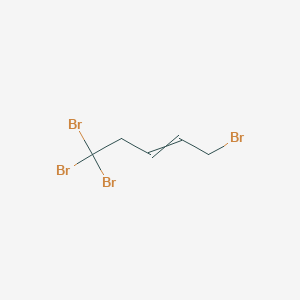
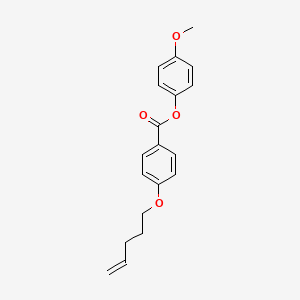
![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

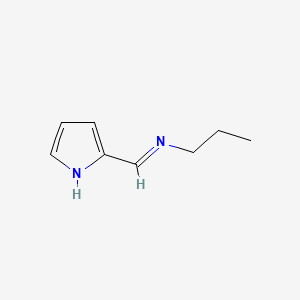
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
